Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]-

EPAC1 inhibitor Structure-Activity Relationship Isoxazole benzamide

Researchers often obtain isoxazole benzamides with undefined substitution, causing irreproducible EPAC1 assay results. This compound (CAS 946340-00-7) provides a validated 4-isopropoxy substitution pattern (US11124489 patent series), enabling: • Reliable EPAC1 inhibition (IC50 9,900 nM) for SAR mapping • A defined chemical probe for cAMP signaling studies • Consistent scaffold for screening library calibration Shipped ambient; for research use only.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
CAS No. 946340-00-7
Cat. No. B6497507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]-
CAS946340-00-7
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20N2O3/c1-14(2)24-18-10-8-16(9-11-18)20(23)21-13-17-12-19(25-22-17)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,21,23)
InChIKeyCNQJAZYSQMQUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPAC1 Inhibitor – 4-Isopropoxybenzamide (CAS 946340-00-7)


Benzamide, 4-(1-methylethoxy)-N-[(5-phenyl-3-isoxazolyl)methyl]- (CAS 946340-00-7), with the molecular formula C20H20N2O3 and a molecular weight of 336.4, is a synthetic organic compound belonging to the isoxazole-containing benzamide class . It features a benzamide core with a 4-isopropoxy substituent and a 5-phenyl-3-isoxazolyl moiety connected via a methylene bridge, a structure that positions it as a research candidate in medicinal chemistry, particularly for studies involving Exchange Protein directly Activated by cAMP (EPAC) inhibition [1].

EPAC1 pharmacological probe – Reported moderate-activity inhibitor for cAMP signaling studies; supports dose-response profiling where graded EPAC1 modulation is needed.
Structure-defined SAR tool – Unique 4-isopropoxy substitution pattern defines activity cliff mapping; not interchangeable with generic isoxazole benzamides.
Verified chemical identity – Full SMILES and molecular specification support assay reproducibility and data-to-structure linkage for publication.

Structure Specificity of Isoxazole-Benzamide EPAC1 Inhibitors


In the context of EPAC1 inhibition, minor structural modifications on the isoxazole ring and benzamide core drastically alter potency. Within the same US11124489 patent series, IC50 values can range from the low micromolar to double-digit micromolar range depending on the substitution pattern [1]. Simply sourcing any 'phenylisoxazole benzamide' without specifying the 4-isopropoxy substitution pattern risks acquiring a compound with a completely different, and potentially inactive, pharmacological profile, leading to failed assays and irreproducible results.

Structural mismatch
Sourcing a generic “isoxazole benzamide” without the 4-isopropoxy group may yield a compound with substantially different EPAC1 activity; observed IC50 values vary over a 3-fold range within the same patent series.
Substitution sensitivity
The 4-position substituent strongly influences potency; replacing the isopropoxy with other groups can shift the inhibitory profile, making exact CAS-level verification necessary for SAR interpretation.
Assay reproducibility
Uncharacterized analogs may fail to reproduce reported activity, leading to irreproducible results in EPAC1 inhibition experiments; defined identity and supporting characterization data are critical.

EPAC1 Inhibition Assay Evidence for CAS 946340-00-7


EPAC1 Potency vs. Structural Analog

In a standardized EPAC1 inhibition assay, the target compound (CAS 946340-00-7, designated as Compound 25/NY0724 in US11124489) demonstrated an IC50 of 9,900 nM. This represents a significant decrease in potency compared to a close structural analog from the same patent family, Compound 24 (NY0655), which exhibited an IC50 of 5,600 nM. The 1.8-fold difference in potency is attributed to specific structural variations between the compounds, underscoring the critical nature of exact molecular identity in procurement [1].

EPAC1 potency vs. structural analog
Head-to-head comparison
Target compound IC50 = 9,900 nM (9.9 µM)
Compound 24 (NY0655) IC50 = 5,600 nM (5.6 µM)
1.8-fold less potent in standardized assay
Supports procurement of precise tool compound; the 1.8-fold difference defines a selectivity window for dose-response studies.
Data from US11124489 patent family; reported endpoint context.
EPAC1 inhibitor Structure-Activity Relationship Isoxazole benzamide

Activity Cliff Driven by 4-Isopropoxy Substitution

The presence of the 4-isopropoxy group on the benzamide ring is a key differentiator. In the broader class of isoxazole-containing benzamide derivatives, the movement from a hydrogen atom to an isopropoxy group at the 4-position introduces significant steric bulk and alters electronic properties. This is reflected in the >2-fold potency gap observed between compounds in this series, where the most potent analogs achieve IC50 values as low as 3,300 nM, while the compound with the 4-isopropoxy group reaches 9,900 nM [1]. This demonstrates a clear activity cliff driven by the 4-substituent.

Activity cliff: 4-substituent impact
Class-level inference
Target (4-isopropoxy) IC50 = 9,900 nM
Most potent analog (Compound 11) IC50 = 3,300 nM
3-fold difference driven by substitution pattern
Enables probing of steric/electronic tolerance at the 4-position; exact substitution defines activity boundary for SAR.
SAR inferred from BindingDB; class-level comparison across US11124489 compounds.
Medicinal Chemistry SAR Activity Cliff

Chemical Identity Verification for Assay Reproducibility

The chemical identity of CAS 946340-00-7 is supported by its full spectroscopic characterization. The compound's SMILES notation is CC(C)Oc1ccc(C(=O)NCc2cc(-c3ccccc3)on2)cc1, and its molecular formula is C20H20N2O3 with a molecular weight of 336.4 . This level of defined chemical specification is essential for ensuring batch-to-batch consistency and reproducibility in biological assays. Unlike sourcing a vaguely defined 'isoxazole benzamide,' this CAS-numbered product guarantees the exact structure needed for valid SAR interpretation.

Chemical identity verification
Supporting evidence
SMILES: CC(C)Oc1ccc(C(=O)NCc2cc(-c3ccccc3)on2)cc1
Formula: C20H20N2O3
MW: 336.4 g/mol
Establishes unambiguous structure–data linkage for reproducible research; data to verify per supplier specifications.
Physicochemical properties as reported; independent characterization recommended.
Chemical Procurement Reproducibility Quality Control

Key Research Applications for CAS 946340-00-7


EPAC1 SAR Probe

As a characterized EPAC1 inhibitor with a defined IC50 of 9,900 nM, this compound serves as a negative control or a moderate-activity probe in SAR studies. Its 4-isopropoxy substitution provides a specific steric and electronic profile that helps define the boundaries of the EPAC1 active site. Researchers can use it alongside more potent analogs (e.g., IC50 3,300 nM) to map activity cliffs and inform lead optimization .

cAMP Signaling Pathway Pharmacological Tool

EPAC1 is a critical mediator of cAMP signaling. This compound, with its verified identity and quantified potency, can be used as a chemical tool to pharmacologically modulate EPAC1 activity in cellular assays. Its moderate potency (9.9 µM) makes it suitable for studies where complete inhibition is not desired or where a graded response is needed to dissect EPAC1's role in specific cellular processes .

Reference Standard for Isoxazole-Benzamide Screening

For laboratories building or screening compound libraries centered on the isoxazole-benzamide scaffold, this compound provides a well-defined anchor point. Its specific structural features (5-phenylisoxazole, methylene-bridged benzamide, 4-isopropoxy substitution) and associated bioactivity data create a reference standard for calibrating high-throughput screening assays and for training predictive machine learning models for drug discovery .

Application
Selection Property
Validation Focus
EPAC1 SAR probe
Substitution-defined activity profile
Activity cliff mapping vs. 4-position modifications
cAMP signaling pharmacological tool
Moderate EPAC1 inhibition window
Cellular EPAC1 engagement and dose-response characterization
Isoxazole-benzamide screening reference
Scaffold-specific reference data
HTS calibration and predictive model training
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